molecular formula C19H24N2O4 B7450079 Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate

Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate

Cat. No. B7450079
M. Wt: 344.4 g/mol
InChI Key: INCSDZMJRJTZGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate, also known as PPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPBA is a derivative of benzoic acid and piperidine, and its unique chemical structure makes it a promising candidate for a wide range of applications, including medicinal chemistry, drug discovery, and materials science.

Mechanism of Action

The mechanism of action of Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate has also been shown to interact with DNA and RNA, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to exhibit antioxidant activity and to modulate the immune system. Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate has been shown to be well-tolerated in animal studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate is its versatility, as it can be easily synthesized and modified to suit specific applications. Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate also exhibits a wide range of biological activities, making it a promising candidate for drug discovery and materials science. However, one of the limitations of Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for research on Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate. One area of interest is the development of Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the use of Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate in materials science, particularly in the development of new sensors and electronic devices. Further studies are also needed to fully understand the mechanism of action of Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate and to optimize its properties for specific applications.

Synthesis Methods

Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate can be synthesized through a multi-step process that involves the reaction of piperidine with acryloyl chloride, followed by the reaction of the resulting compound with 4-aminobenzoic acid and propylamine. The final product is obtained through purification and isolation steps, which involve recrystallization and chromatography techniques.

Scientific Research Applications

Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs. Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate has also been investigated for its potential use in materials science, as it has been shown to exhibit unique optical and electrical properties.

properties

IUPAC Name

propyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-3-13-25-19(24)15-5-7-16(8-6-15)20-18(23)14-9-11-21(12-10-14)17(22)4-2/h4-8,14H,2-3,9-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCSDZMJRJTZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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